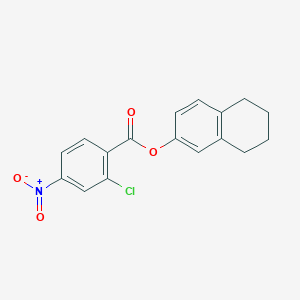
5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a tetrahydronaphthalene ring system attached to a benzoate moiety, which is further substituted with a chloro and nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate typically involves the esterification of 5,6,7,8-tetrahydronaphthalen-2-ol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are optimized to achieve high yield and purity of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: 5,6,7,8-Tetrahydronaphthalen-2-yl 2-amino-4-nitrobenzoate.
Ester Hydrolysis: 5,6,7,8-Tetrahydronaphthalen-2-ol and 2-chloro-4-nitrobenzoic acid.
科学的研究の応用
5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: A related compound with an amine group instead of the ester moiety.
2-Chloro-4-nitrobenzoic acid: The parent acid used in the synthesis of the ester.
5,6,7,8-Tetrahydronaphthalen-2-ol: The alcohol counterpart used in the esterification reaction.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the tetrahydronaphthalene ring and the chloro-nitro substituted benzoate moiety allows for diverse applications and interactions that are not observed in simpler related compounds.
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDJYCGRODRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)
![1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5745490.png)
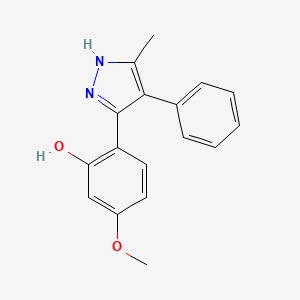
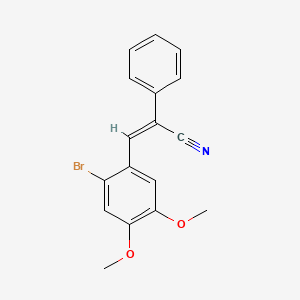
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)
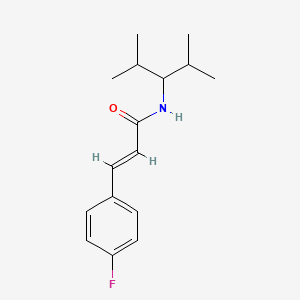
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B5745546.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B5745558.png)
![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)
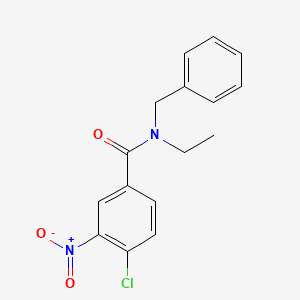

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

